molecular formula C18H14N2O5 B3666851 methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

Cat. No.: B3666851
M. Wt: 338.3 g/mol
InChI Key: LBNKROISRXEFLX-UHFFFAOYSA-N
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Description

“Methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C26H20N2O4 . It is also known as “methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate” in English and “邻苯二甲酰亚胺甘氨酸甲脂” in Chinese .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 424.46 . It has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7±25.0 °C, a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .

Mechanism of Action

The mechanism of action of this compound is not well-understood. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s important to handle it with care, using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

methyl 4-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-16(22)13-8-5-11(9-14(13)17(20)23)15(21)19-12-6-3-10(4-7-12)18(24)25-2/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKROISRXEFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate
Reactant of Route 6
methyl 4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

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